(4-Nitrophenyl)hydrazine dihydrochloride

Description

Significance of Arylhydrazines as Versatile Synthetic Building Blocks in Chemical Science

Arylhydrazines are a class of organic compounds of significant interest in chemical science, primarily due to their role as versatile synthetic building blocks. nih.gov Their utility is demonstrated in the synthesis of a wide array of biologically active molecules, including heterocycles like indoles, indazoles, pyrazoles, and quinazolines. nih.gov The reactivity of the hydrazine (B178648) moiety, coupled with the aromatic ring, allows for diverse chemical transformations.

One of the most prominent applications of arylhydrazines is in the Fischer indole (B1671886) synthesis, a reaction used to create indole rings, which are core structures in many pharmaceuticals and natural products. wikipedia.org Beyond their role in cyclization reactions, arylhydrazines have gained considerable attention as arylation agents. They serve as effective electrophilic partners in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. nih.govnih.gov This capability provides an alternative to traditional electrophiles like organic halides and triflates. nih.gov The ability to generate aryl radicals from arylhydrazines under oxidative conditions has further expanded their synthetic utility, enabling regioselective arylation of various substrates. nih.gov

Historical Context of Nitro-Substituted Phenylhydrazines in Organic Reaction Development

The history of phenylhydrazine (B124118) and its derivatives dates back to the late 19th century, with Hermann Emil Fischer's initial synthesis and characterization of phenylhydrazine in 1875. chemicalbook.com This discovery was pivotal, as Fischer utilized phenylhydrazine to react with carbohydrates, forming crystalline phenylhydrazones and osazones that facilitated the separation and structural elucidation of sugars. chemicalbook.com

The introduction of substituents onto the phenyl ring, particularly the nitro group, expanded the chemical reactivity and applications of the phenylhydrazine scaffold. Nitro-substituted phenylhydrazines, such as 2,4-dinitrophenylhydrazine, became crucial reagents for the qualitative analysis of aldehydes and ketones. ncert.nic.in The reaction yields characteristic colored precipitates (2,4-dinitrophenylhydrazones), which are solids with distinct melting points, aiding in the identification of carbonyl compounds. ncert.nic.innih.gov

The synthesis of substituted phenylhydrazines has traditionally been achieved through the diazotization of a substituted aniline (B41778), followed by a reduction step. google.com For nitro-substituted phenylhydrazines, this involves starting with the corresponding nitroaniline. Over the years, research has focused on refining these synthetic methods and exploring new reactions. For instance, studies have investigated the replacement of the hydrazino group in nitro-phenylhydrazines and the catalytic reduction of aromatic nitro compounds, which are relevant to the synthesis and transformation of these molecules. acs.orgmdpi.com The development of reactions involving arylhydrazines continues, with recent explorations into their use in radical arylation reactions under mild, oxidative conditions. acs.org

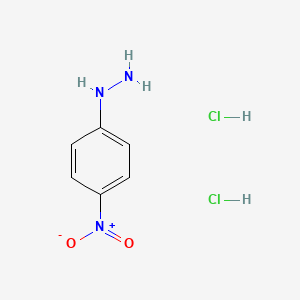

Structural Classification and Nomenclature of (4-Nitrophenyl)hydrazine Dihydrochloride (B599025) within the Arylhydrazine Family

(4-Nitrophenyl)hydrazine dihydrochloride belongs to the arylhydrazine family, which are derivatives of hydrazine (H₂N-NH₂) where at least one hydrogen atom is replaced by an aryl group—a functional group derived from an aromatic ring. youtube.com In this specific compound, the aryl group is a 4-nitrophenyl group.

Structurally, it is classified as a C-nitro compound and a member of the phenylhydrazines. nih.gov The core structure is phenylhydrazine, which is a benzene (B151609) ring attached to a hydrazine group. wikipedia.org A nitro group (NO₂) is substituted onto the phenyl ring at the para-position (position 4), directly opposite the hydrazine substituent. The "dihydrochloride" designation indicates that the compound is a salt formed with two equivalents of hydrochloric acid (HCl). The basic nitrogen atoms of the hydrazine moiety are protonated to form a hydrazinium(2+) cation, with two chloride ions as counter-ions. acdlabs.com

According to IUPAC nomenclature, the base molecule is named as a substituted hydrazine. acdlabs.com Therefore, the systematic name is (4-nitrophenyl)hydrazine. nih.gov When it forms a salt with hydrochloric acid, it is named (4-nitrophenyl)hydrazine hydrochloride or, in this case, dihydrochloride. nih.govnist.gov The Chemical Abstracts Service (CAS) Registry Number for the hydrochloride form is 636-99-7. nist.gov

Below is a data table summarizing the key identifiers for the compound.

| Identifier | Value |

| Compound Name | (4-Nitrophenyl)hydrazine dihydrochloride |

| Systematic IUPAC Name | (4-nitrophenyl)hydrazine;dihydrochloride |

| Molecular Formula | C₆H₉Cl₂N₃O₂ |

| Molecular Weight | 226.06 g/mol |

| CAS Registry Number | 636-99-7 (for hydrochloride) nist.gov |

| Parent Compound | 4-Nitrophenylhydrazine (B89600) nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H9Cl2N3O2 |

|---|---|

Molecular Weight |

226.06 g/mol |

IUPAC Name |

(4-nitrophenyl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C6H7N3O2.2ClH/c7-8-5-1-3-6(4-2-5)9(10)11;;/h1-4,8H,7H2;2*1H |

InChI Key |

YPLQSPBPBKOAEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-].Cl.Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 4 Nitrophenyl Hydrazine Dihydrochloride in Organic Transformations

Electrophilic and Nucleophilic Reactivity Profiles Enhanced by Nitro Group

The chemical personality of (4-nitrophenyl)hydrazine is dominated by the interplay between the nucleophilic hydrazine (B178648) moiety (-NHNH₂) and the strongly electron-withdrawing nitro group (-NO₂). nih.gov The nitro group, positioned opposite the hydrazine group on the phenyl ring, exerts a significant electron-withdrawing effect through both resonance and inductive effects. This electronic pull decreases the electron density on the nitrogen atoms of the hydrazine group, thereby reducing their nucleophilicity compared to unsubstituted phenylhydrazine (B124118) or alkylhydrazines. acs.orgnih.gov

Despite this reduction, the nitrogen atoms retain sufficient nucleophilic character to react with a wide range of electrophiles. acs.org Kinetic studies on the reactions of various hydrazines with electrophiles like benzhydrylium ions have been conducted to quantify their nucleophilicity. nih.govresearchgate.net These studies show that while hydrazine itself has a reactivity comparable to methylamine, the introduction of substituents significantly alters this reactivity. nih.govresearchgate.net The electron-withdrawing nature of the p-nitro group makes (4-nitrophenyl)hydrazine less nucleophilic than hydrazine or methylhydrazine. nih.gov

Conversely, the electron-deficient aromatic ring, influenced by the nitro group, is activated towards nucleophilic aromatic substitution, although this reactivity is less commonly exploited than the nucleophilicity of the hydrazine group itself. The presence of the nitro group also increases the acidity of the N-H protons, a factor that plays a crucial role in the mechanisms of reactions such as hydrazone formation.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

One of the most characteristic and widely utilized reactions of (4-nitrophenyl)hydrazine is its condensation with aldehydes and ketones to form (4-nitrophenyl)hydrazones. chemimpex.comchemicalbook.com This reaction serves as a classical qualitative test for carbonyl compounds, often referred to as Brady's test, where the formation of a brightly colored yellow, orange, or red precipitate indicates a positive result. chemguide.co.uksavemyexams.comyoutube.com The product, a (4-nitrophenyl)hydrazone, is a stable, crystalline solid with a sharp melting point, which can be used for the identification and characterization of the original carbonyl compound. savemyexams.com

The reaction is a type of condensation or addition-elimination reaction, where two molecules join together with the loss of a small molecule, in this case, water. chemguide.co.uksavemyexams.com The general transformation can be represented as follows:

This method is valued for its simplicity, efficiency, and the high yields of the resulting hydrazones. researchgate.netdiscoveryjournals.org Solvent-free mechanochemical techniques have also been developed for this condensation, offering an environmentally friendly alternative that often results in short reaction times and pure, unsolvated products. discoveryjournals.org

Below is a table showing examples of condensation reactions between (4-nitrophenyl)hydrazine and various aromatic aldehydes using a solvent-free mechanochemical method. discoveryjournals.org

| Aldehyde Reactant | Product Name | Yield (%) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 57.28 | Chrome yellow powder | 226-228 |

| 3,4,5-Trimethoxybenzaldehyde | (E)-1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | 30.51 | - | - |

| 3,5-Dichlorobenzaldehyde | (E)-1-(3,5-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 32.69 | Bright yellow powder | 257-259 |

Mechanistic Pathways of Hydrazone Derivatization

The formation of a hydrazone from (4-nitrophenyl)hydrazine and a carbonyl compound proceeds through a well-established nucleophilic addition-elimination mechanism, which is typically acid-catalyzed. chemguide.co.uknumberanalytics.com

The key steps are:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com This step forms a tetrahedral intermediate known as a carbinolamine. numberanalytics.comlibretexts.org

Proton Transfer: A proton is transferred from the newly bonded nitrogen atom to the oxygen atom. numberanalytics.com This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for the initial attack.

Dehydration (Elimination): The protonated hydroxyl group in the intermediate is now a good leaving group (water). numberanalytics.com The lone pair of electrons on the adjacent nitrogen atom helps to push out the water molecule, leading to the formation of a C=N double bond. youtube.com The loss of a proton from the nitrogen atom regenerates the acid catalyst and yields the final hydrazone product. numberanalytics.com

Radical Coupling Reactions Involving Hydrazines

In recent years, hydrazines have emerged as versatile precursors for generating radical species in organic synthesis. rsc.orgrsc.orgnih.gov This has opened new avenues for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgrsc.org Hydrazine derivatives can be activated to form nitrogen-centered or carbon-centered radicals, which can then participate in a variety of coupling reactions. nih.govresearchgate.net These transformations often proceed with or without the cleavage of the nitrogen-nitrogen bond and the release of nitrogen gas (denitrogenation). rsc.orgrsc.org

Photochemical Strategies in Radical Generation and Subsequent Coupling

Visible-light photocatalysis has become a powerful tool for the mild and selective generation of nitrogen-centered radicals from precursors like hydrazines and their derivatives (hydrazones, amides). acs.org These methods harness light energy to initiate single-electron transfer (SET) processes, creating highly reactive radical intermediates. acs.org

For instance, photolysis of certain hydrazine compounds can lead to the cleavage of the relatively weak N-N bond, generating aminyl radicals. acs.org In other systems, photocatalysts can oxidize a hydrazone to a nitrogen-centered hydrazonyl radical. acs.org This radical can then undergo further reactions, such as intramolecular cyclization or intermolecular coupling. acs.org Mechanistic studies have shown that radical trapping agents like TEMPO can inhibit these reactions, confirming the involvement of a radical pathway. acs.org

Electrochemical Methodologies for Radical Transformations

Electrochemistry provides an alternative, powerful strategy for generating radicals from hydrazines under controlled and often reagent-free conditions. rsc.orgrsc.orgresearchgate.net Electrochemical methods can achieve oxidations and reductions that are otherwise challenging, offering a sustainable approach to radical chemistry. researchgate.net

The electrochemical oxidation of hydrazine itself has been studied extensively, revealing complex mechanisms involving radical intermediates. jecst.orgacs.org In synthetic applications, the electrochemical oxidation of arylhydrazine hydrochlorides has been used to achieve C-N borylation. researchgate.net Similarly, the electrochemical amidation of benzoyl hydrazines has been developed, which proceeds through the in-situ generation of both acyl and N-centered radicals. rsc.orgresearchgate.net These methods are advantageous as they often operate without the need for external metal catalysts or chemical oxidants. rsc.orgresearchgate.netnih.gov

Carbon-Carbon Bond Formation via Denitrogenation Pathways

Arylhydrazines are not only used for synthesizing nitrogen-containing compounds but also serve as effective arylating reagents through denitrogenation pathways. rsc.orgresearchgate.net In these reactions, the hydrazine moiety is cleaved, releasing stable nitrogen gas (N₂) and generating an aryl radical. This highly reactive intermediate can then be trapped by a suitable coupling partner to form a new carbon-carbon bond. rsc.orgrsc.org

This strategy has been successfully employed in various radical cross-coupling reactions. chemrxiv.org For example, sulfonyl hydrazides, which can be derived from hydrazines, have been established as versatile radical precursors for a range of C(sp³)–C(sp²), and C(sp³)–C(sp) bond-forming reactions with partners like alkyl halides, aryl halides, and activated olefins. chemrxiv.org The generation of the carbon radical from the hydrazine precursor allows for the construction of complex molecular frameworks that might be difficult to access through traditional polar (ionic) reaction pathways. thieme-connect.delibretexts.org

Reduction Chemistry Involving (4-Nitrophenyl)hydrazine Dihydrochloride (B599025)

The chemical behavior of (4-nitrophenyl)hydrazine dihydrochloride is significantly influenced by reduction processes. These transformations can target either the hydrazine moiety, as seen in the Wolff-Kishner reduction of its derivatives, or the nitro group on the aromatic ring.

The process begins with the condensation of a carbonyl compound with a hydrazine, such as (4-nitrophenyl)hydrazine, to form a hydrazone intermediate. This initial step is often carried out separately, and the use of a pre-formed hydrazone can lead to milder reaction conditions and reduced reaction times. nih.gov

A study on the solvent-free synthesis of p-nitrophenyl hydrazones demonstrated efficient condensation of (4-nitrophenyl)hydrazine with various aromatic aldehydes at room temperature. discoveryjournals.org

Table 1: Synthesis of (4-Nitrophenyl)hydrazone Intermediates This table presents data on the formation of hydrazones from (4-nitrophenyl)hydrazine and various aldehydes, which are the requisite substrates for a subsequent Wolff-Kishner reduction.

| Aldehyde Reactant | Resulting Hydrazone | Yield (%) | Reaction Time (min) | Reference |

| 2,4-Dichlorobenzaldehyde | (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 57.28% | 2-5 | discoveryjournals.org |

| 3,5-Dichlorobenzaldehyde | (E)-1-(3,5-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 32.69% | 2-5 | discoveryjournals.org |

| 3,4,5-Trimethoxybenzaldehyde | (E)-1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | 30.51% | 2-5 | discoveryjournals.org |

Once the hydrazone is formed, the reduction phase commences under strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures, often in a high-boiling solvent like diethylene glycol. rsc.orgnih.gov The mechanism proceeds as follows:

Deprotonation: The base removes a proton from the terminal nitrogen of the hydrazone, forming an anion. rsc.org

Tautomerization: This anion rearranges, forming a double bond between the two nitrogen atoms and shifting the negative charge to the carbon atom.

Protonation: The resulting carbanion is protonated by the solvent (e.g., water or diethylene glycol). rsc.orgnih.gov

Second Deprotonation: The base removes the second, less acidic proton from the nitrogen, leading to the formation of a diimide anion. This step is often rate-limiting. commonorganicchemistry.com

Elimination of Nitrogen: This unstable intermediate collapses, irreversibly releasing a molecule of dinitrogen (N₂), a thermodynamically very stable molecule. This generates a carbanion. nih.gov

Final Protonation: The highly reactive carbanion is rapidly protonated by the solvent to yield the final alkane product. commonorganicchemistry.com

The scope of the Wolff-Kishner reduction is broad, but it is incompatible with base-sensitive substrates. The use of (4-nitrophenyl)hydrazones in this reaction subjects the nitro group to harsh, basic, and high-temperature conditions, which can potentially lead to side reactions.

The nitro group of (4-nitrophenyl)hydrazine can be selectively reduced to an amino group, yielding (4-aminophenyl)hydrazine. This transformation is a standard aromatic nitro group reduction and can be accomplished using several established methods. The resulting product is a valuable bifunctional intermediate, containing both a hydrazine and an aniline (B41778) moiety.

Common methods for this reduction include catalytic hydrogenation and the use of dissolving metals in acidic media. commonorganicchemistry.comyoutube.com

Catalytic Hydrogenation: This is often the method of choice for clean and efficient nitro group reductions. Hydrogen gas (H₂) is used in conjunction with a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): A highly effective catalyst, though it may also reduce other functional groups if present. commonorganicchemistry.com

Raney Nickel: An alternative to Pd/C, particularly useful when trying to avoid the hydrogenolysis of aryl halides. commonorganicchemistry.com A procedure involving hydrazine hydrate (B1144303) and a skeletal nickel catalyst in ethanol (B145695) has been reported for the reduction of related 4-nitroaryl compounds. isuct.ru

Metal-Acid Reductions: The use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method for converting aromatic nitro compounds to anilines. commonorganicchemistry.comyoutube.com

Tin(II) Chloride (SnCl₂): Provides a mild method for reducing nitro groups and is often used when other reducible groups are present that need to be preserved. commonorganicchemistry.com The synthesis of (4-nitrophenyl)hydrazine itself often involves the reduction of a diazonium salt with SnCl₂, highlighting its utility as a reducing agent in related systems. chemicalbook.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups This table summarizes established reagent systems applicable to the conversion of (4-nitrophenyl)hydrazine to (4-aminophenyl)hydrazine.

| Reagent System | Conditions | Notes | Reference(s) |

| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient; may reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Ni | Catalytic hydrogenation | Good alternative to Pd/C, avoids dehalogenation. | commonorganicchemistry.com |

| Hydrazine Hydrate / Raney Ni | Catalytic transfer hydrogenation | Avoids the use of high-pressure H₂ gas. | isuct.ru |

| Fe / HCl or Acetic Acid | Dissolving metal reduction | Mild, cost-effective, and selective. | commonorganicchemistry.com |

| SnCl₂ / HCl | Dissolving metal reduction | Mild conditions, good for substrates with sensitive groups. | commonorganicchemistry.com |

| Zn / HCl or Acetic Acid | Dissolving metal reduction | Provides a mild method for reduction. | commonorganicchemistry.com |

Applications of 4 Nitrophenyl Hydrazine Dihydrochloride in Advanced Organic Synthesis

Role as a Precursor in Heterocyclic Compound Synthesis

The primary application of (4-nitrophenyl)hydrazine dihydrochloride (B599025) in advanced organic synthesis is as a precursor for constructing heterocyclic rings. Its bifunctional nature, containing both a nucleophilic hydrazine (B178648) group and an aromatic ring that can be modified, allows for its use in various cyclization reactions. One of the most prominent of these is the Fischer indole (B1671886) synthesis.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for producing the indole heterocyclic system. wikipedia.org The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine, such as (4-nitrophenyl)hydrazine, with an aldehyde or a ketone. byjus.comjk-sci.com The electron-withdrawing nitro group on the phenyl ring of (4-nitrophenyl)hydrazine hinders the reaction compared to electron-donating substituted hydrazines, often requiring specific catalytic conditions to proceed efficiently. youtube.com

The Fischer indole synthesis using (4-nitrophenyl)hydrazine is compatible with a range of carbonyl compounds. Research has demonstrated its reaction with various ketones to produce substituted nitroindoles and indolenines. For instance, (4-nitrophenyl)hydrazine hydrochloride has been successfully reacted with ketones like isopropyl methyl ketone and 2-methylcyclohexanone (B44802). nih.govresearchgate.net The reaction with 2-methylcyclohexanone in refluxing acetic acid proceeds to form the corresponding nitro-substituted tetrahydrocarbazole (a type of indole derivative). nih.gov

However, the scope is not without limitations. The strong electron-withdrawing nature of the nitro group can render the initial hydrazone formation or the subsequent cyclization challenging. In some cases, attempted reactions with certain ketones, such as isopropyl methyl ketone in acetic acid alone, have been reported as unsuccessful or providing very low yields due to the instability and decomposition of the products under prolonged reflux. nih.govresearchgate.net

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis, significantly impacting reaction rates and yields. wikipedia.orgrsc.orgthermofisher.com Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed to facilitate the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. wikipedia.orgnih.gov

The influence of the acid catalyst is particularly pronounced when using deactivated substrates like (4-nitrophenyl)hydrazine. For example, the reaction between p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone in refluxing acetic acid alone resulted in a mere 10% yield of the desired 2,3,3-trimethyl-5-nitroindolenine. nih.gov By employing a stronger acidic medium, a binary mixture of acetic acid and hydrochloric acid, the yield could be improved to 30%. nih.gov This demonstrates that careful selection and optimization of the acid catalyst are essential for achieving favorable outcomes with less reactive hydrazines. The concentration of the acid also plays a key role; studies with other ketones have shown that product distribution can vary dramatically with changes in the concentration of the acid catalyst. rsc.org

| Ketone | Acid Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Isopropyl methyl ketone | Acetic Acid | 2,3,3-Trimethyl-5-nitroindolenine | 10% | nih.gov |

| Isopropyl methyl ketone | Acetic Acid / HCl | 2,3,3-Trimethyl-5-nitroindolenine | 30% | nih.gov |

| 2-Methylcyclohexanone | Acetic Acid | 4a-Methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole | Not specified, but successful | nih.govresearchgate.net |

When an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two different regioisomeric indoles is possible. byjus.com The regioselectivity of the cyclization—that is, which of the two α-carbons of the ketone forms the new bond with the benzene (B151609) ring—is heavily influenced by the reaction conditions, especially the nature and concentration of the acid catalyst. thermofisher.comrsc.org

Generally, in strongly acidic media, the reaction tends to favor the formation of the enamine at the less-substituted α-carbon of the ketone, leading to the corresponding indole isomer. rsc.org Conversely, weaker acids or thermal conditions can lead to a mixture of products or favor the isomer derived from the more substituted enamine. Computational studies have shown that electronic factors also play a crucial role; electron-withdrawing groups on the ketone can disfavor certain cyclization pathways, leading to high regioselectivity. nih.gov For instance, the reaction of phenylhydrazine (B124118) with p-nitrophenethyl methyl ketone gives mixtures of the two possible substituted 1H-indoles, with the ratio being dependent on the acidity of the medium. rsc.org

The Fischer indole synthesis is a primary route to a vast array of substituted indoles. Using (4-nitrophenyl)hydrazine introduces a nitro group onto the benzene ring of the indole core, typically at the 5- or 7-position depending on the substitution of the starting hydrazine. These nitro-substituted indoles are valuable intermediates, as the nitro group can be further transformed into other functional groups, such as amines, enabling the synthesis of a wider range of derivatives. rsc.org

In certain cases, particularly with ketones that have a quaternary α-carbon, the reaction stops after the cyclization and rearrangement steps, yielding a 3H-indole, also known as an indolenine, instead of a fully aromatic 1H-indole. organic-chemistry.org The reaction of p-nitrophenylhydrazine with ketones like isopropyl methyl ketone is a direct method for synthesizing nitro-substituted indolenines, such as 2,3,3-trimethyl-5-nitroindolenine. nih.govmdpi.com Similarly, reacting o-nitrophenylhydrazine with 2-methylcyclohexanone yields the corresponding nitroindolenine. nih.gov These indolenine scaffolds are important structural motifs in their own right and serve as precursors for more complex molecules. rsc.org

The Fischer indole synthesis, utilizing precursors like (4-nitrophenyl)hydrazine, remains a key strategy in the total synthesis of complex natural products and medicinally important compounds. rsc.orgnih.gov The indole ring is a privileged structure found in numerous bioactive alkaloids and pharmaceuticals. youtube.comrsc.org

For example, the Fischer indole synthesis is a cornerstone step in the synthesis of various alkaloids. nih.gov While specific examples using (4-nitrophenyl)hydrazine in complex total synthesis are tailored to the final target, the general strategy is well-established. A substituted hydrazine is reacted with a complex, often cyclic, ketone to construct a key part of the molecular framework in a single step. rsc.orgnih.gov For example, the synthesis of (±)-minfiensine, an indole alkaloid with anti-cancer properties, commences with a Fischer indole synthesis step. nih.gov This highlights the power of the reaction to build molecular complexity efficiently, providing access to valuable compounds for biological and pharmaceutical research.

Synthesis of Indazoles

Indazoles are a significant class of nitrogen-containing heterocyclic compounds that form the core of many pharmacologically active agents. (4-Nitrophenyl)hydrazine and its derivatives are instrumental in several synthetic routes to produce substituted indazoles.

A primary method involves the cyclocondensation reaction between an appropriate hydrazine and a carbonyl compound. For instance, substituted 1-H indazoles can be synthesized from the reaction of 2'-hydroxychalcones with hydrazine hydrochloride. lookchem.com A more direct approach involves refluxing various salicylaldehydes with hydrazine hydrochloride in acidic ethanol (B145695), which yields the corresponding indazoles. lookchem.com The presence of an ortho-hydroxy group on the benzaldehyde (B42025) is crucial for the cyclodehydration to occur, as its absence only yields the hydrazone. lookchem.com

Another powerful strategy is the reaction of o-fluorobenzaldehydes with hydrazine, which has been developed into a practical, large-scale synthesis of indazoles. researchgate.net This method circumvents the competing Wolff-Kishner reduction that can be problematic in direct preparations from aldehydes. researchgate.net Furthermore, copper-catalyzed methodologies have been established for preparing indazole derivatives, such as the reaction of 2-formylphenylboronic acids with hydrazine dicarboxylates, which proceeds through a two-step, one-pot procedure requiring a stoichiometric amount of Cu(OAc)₂. researchgate.net

Table 1: Examples of Indazole Synthesis using Hydrazine Derivatives

| Starting Material | Hydrazine Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Hydrazine hydrochloride | Acidic ethanol, reflux | 1-H-Indazole | 92% | lookchem.com |

| 2-Fluorobenzaldehyde | Hydrazine | Reflux | Indazole | - | researchgate.net |

| 2-Formylphenylboronic acid | Diethyl hydrazine dicarboxylate | 1. Cu(OAc)₂, TEA, MeCN 2. HCl, Dioxane, 100°C | Indazole-1-carboxylic acid ethyl ester | Good | researchgate.net |

| 2-Halobenzonitriles | Hydrazine carboxylic esters | Cu-catalyzed coupling | Substituted 3-aminoindazoles | - | organic-chemistry.org |

Synthesis of Azoles

(4-Nitrophenyl)hydrazine dihydrochloride is a foundational precursor for synthesizing various azoles, particularly pyrazoles and triazoles.

Pyrazoles: Pyrazoles and their partially reduced forms, pyrazolines, are five-membered heterocyclic compounds with significant biological activities. nih.gov A predominant synthesis method involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine or its substituted derivatives like (4-nitrophenyl)hydrazine. nih.govijirt.org The reaction typically proceeds by refluxing the chalcone (B49325) and hydrazine derivative in a solvent such as glacial acetic acid or methanol (B129727), sometimes with a catalyst. ijirt.orgscispace.commdpi.com For example, 1-adamantyl chalcone reacts with 2,4-dinitrophenyl hydrazine in methanol with a sulfuric acid catalyst to form the corresponding pyrazoline. nih.gov Similarly, various chalcones can be cyclized with hydrazine hydrate (B1144303) in glacial acetic acid to yield pyrazoline derivatives. scispace.commdpi.com

Table 2: Synthesis of Pyrazole/Pyrazoline Derivatives from Chalcones

| Chalcone Precursor | Hydrazine Reagent | Solvent/Catalyst | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| 1-Adamantyl chalcone | 2,4-Dinitrophenyl hydrazine | Methanol / H₂SO₄ | 48 h | Adamantyl-substituted pyrazoline | nih.gov |

| Benzaldehyde + Acetophenone derived chalcone | Hydrazine hydrate | Glacial Acetic Acid | 6.5 h | Pyrazoline (NJD1) | scispace.com |

| 3-Nitrobenzaldehyde + Acetophenone derived chalcone | Hydrazine hydrate | Formic Acid / Ethanol | 24 h | 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | mdpi.com |

Triazoles: The triazole ring system, existing as 1,2,3-triazoles and 1,2,4-triazoles, is another crucial heterocyclic motif in medicinal and materials chemistry. nih.govresearchgate.net (4-Nitrophenyl)hydrazine serves as a source for the corresponding 4-nitrophenyl azide (B81097), a key reagent in triazole synthesis. A scalable, metal-free synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has been developed via the cycloaddition of 3-dimethylaminoacrolein (B57599) and 4-nitrophenyl azide. mdpi.com Additionally, a metal-free, three-component reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide in toluene (B28343) provides a direct route to 1,5-disubstituted-1,2,3-triazoles. nih.gov Hydrazine derivatives are also fundamental in constructing 1,2,4-triazoles, often through condensation with various precursors. nih.gov

Utilization in the Preparation of Stable Radical Species

Arylhydrazines, including (4-nitrophenyl)hydrazine, are effective precursors for the generation of highly reactive aryl radicals, which are valuable intermediates in organic synthesis. nih.govnih.gov These radicals can participate in a variety of transformations, including C-C bond-forming reactions.

A mild and efficient method for generating aryl radicals involves the reaction of aryl hydrazines with catalytic molecular iodine in the open air. acs.org This metal- and base-free strategy operates at a moderate temperature (40 °C) in trifluoroethanol (TFE). acs.org The process is believed to proceed through the formation of a diazonium salt intermediate, which then undergoes single-electron transfer and releases nitrogen gas to afford the aryl radical. acs.org The catalytic cycle is sustained by the in-situ reoxidation of hydroiodic acid to molecular iodine by atmospheric oxygen. acs.org This method has been successfully applied to the arylation of substituted 1,4-naphthoquinones, producing a diverse library of compounds in moderate to excellent yields. acs.org Historical work also notes the generation of aryl radicals from the treatment of dinitrophenyl hydrazine with a stoichiometric amount of iodine. nih.govacs.org

Metabolic studies have also shown that arylhydrazines can be converted to aryl radicals. nih.gov The enzymatic oxidation of arylhydrazines can lead to arenediazonium ions, which are precursors to aryl radicals, and these radicals have been implicated in the formation of DNA adducts. nih.gov

Contributions to Complex Molecule Construction and Total Synthesis Strategies

(4-Nitrophenyl)hydrazine dihydrochloride is a valuable building block in the strategic construction of complex molecules, particularly pharmaceuticals and other biologically active compounds. chemimpex.com Its utility stems from its ability to introduce the nitro-functionalized phenylhydrazine moiety, which can then be elaborated into various heterocyclic systems.

The syntheses of indazoles and azoles, as detailed in the preceding sections, are prime examples of its contribution. By participating in cyclocondensation and multicomponent reactions, it enables the efficient assembly of these core heterocyclic scaffolds. researchgate.netijirt.orgnih.gov The nitro group offers a strategic functional handle that can be retained in the final product or chemically modified, for example, by reduction to an amino group, allowing for further diversification and the attachment of other molecular fragments.

The role of (4-nitrophenyl)hydrazine as a key intermediate is highlighted in its application for preparing complex organic molecules for the pharmaceutical and agrochemical industries. chemimpex.com It is frequently used to form hydrazone intermediates, which are not only stable but also possess versatile reactivity for subsequent cyclization or functionalization steps, making them crucial in multi-step syntheses. mdpi.comchemimpex.com This strategic use of (4-nitrophenyl)hydrazine as a foundational reagent underscores its importance in synthetic methodologies aimed at building molecular complexity efficiently.

Analytical and Characterization Techniques in the Study of 4 Nitrophenyl Hydrazine Dihydrochloride and Its Reactions

Electrochemical Sensing Methodologies for Quantitative Analysis

Electrochemical sensors offer a compelling approach for the quantitative analysis of nitrophenylhydrazine (B1144169) compounds due to their inherent advantages, including high sensitivity, rapid response, and operational simplicity. mdpi.com The core principle of these sensors involves the modification of an electrode surface with materials that possess electrocatalytic activity towards the target analyte, thereby enhancing the electrochemical signal for detection.

The development of sensitive and selective electrochemical sensors for (4-Nitrophenyl)hydrazine and related compounds heavily relies on the strategic modification of electrode surfaces with advanced nanomaterials. These materials enhance the electrode's active surface area, improve electron transfer kinetics, and exhibit catalytic properties.

A common approach involves the use of a glassy carbon electrode (GCE) as the base substrate, which is then coated with a thin film of a nanocomposite material. For instance, a sensor for 4-nitrophenylhydrazine (B89600) (4-NPHyd) was fabricated by applying a layer of synthesized MgTi2O4⋅TiO2⋅Zn2TiO4 nanomaterials onto a GCE using a conducting binder. researchgate.net This creates a working electrode specifically designed to selectively detect 4-NPHyd in aqueous solutions.

Similarly, hybrid nanocomposites are of great interest for detecting hazardous compounds like hydrazine (B178648) and 4-nitrophenol. mdpi.com One such design utilizes disposable screen-printed carbon electrodes (SPCEs) modified with a composite of reduced graphene oxide (rGO) functionalized by 1-pyrene carboxylic acid and decorated with gold nanoparticles (AuNPs). mdpi.com The modification is achieved by drop-casting a solution of the nanocomposite onto the SPCE surface. mdpi.com

For the detection of the related compound 2,4-dinitrophenylhydrazine (2,4-DNPH), sensors have been constructed using a layer-by-layer assembly technique. mdpi.com In one example, films containing copper-containing tungstophosphate (Cu4P4W30) and graphene oxide (GO) were fabricated on an indium tin oxide (ITO) electrode. mdpi.com This method allows for precise control over the film thickness and composition, optimizing the sensor's electrocatalytic performance. mdpi.com The synergy between metal nanoparticles and graphene-based materials is a recurring theme, as it often leads to enhanced conductivity and rapid electron transfer, which are crucial for sensitive detection. nih.gov

The efficacy of a newly developed electrochemical sensor is evaluated based on several key performance indicators. These metrics determine the sensor's suitability for analytical applications and allow for comparison with existing technologies.

Sensitivity refers to the sensor's ability to discriminate between small changes in the concentration of the analyte, often determined from the slope of the calibration curve. The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected.

Nanomaterial-based sensors have demonstrated impressive sensitivity and low detection limits for nitrophenylhydrazine compounds. For example, the MgTi2O4⋅TiO2⋅Zn2TiO4-modified GCE for 4-NPHyd exhibited a high sensitivity of 42.7215 μA mM⁻¹ cm⁻² and an exceptionally low detection limit of 0.02 nM. researchgate.net Another sensor, designed for 2,4-DNPH using a Cu-containing tungstophosphate and graphene oxide composite, calculated a detection limit of 35.6 nM within a linear range of 1 to 40 μM. mdpi.com These low detection limits are critical for monitoring trace levels of these compounds in environmental samples. researchgate.net

| Target Analyte | Electrode Modification Material | Linear Dynamic Range (LDR) | Sensitivity | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| 4-Nitrophenylhydrazine (4-NPHyd) | MgTi2O4⋅TiO2⋅Zn2TiO4 Nanomaterials/GCE | 0.1 nM - 0.1 mM | 42.7215 μA mM⁻¹ cm⁻² | 0.02 nM | researchgate.net |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Cu4P4W30/Graphene Oxide/ITO | 1 μM - 40 μM | Not Specified | 35.6 nM | mdpi.com |

| Hydrazine | ZnFe2O4/Reduced Graphene Oxide/SPE | Not Specified | Not Specified | 0.01 μM | nih.gov |

| Hydrazine | ErGO/PEDOT:PSS/GCE | 0.2 μM - 100 μM | Not Specified | 0.01 μM | acs.orgnih.gov |

| 4-Nitrophenol (4-NP) | AuNPs/rGO/Activated Carbon/GCE | 18 μM - 592 μM | 0.03436 μA μM⁻¹ | 0.36 μM | researchgate.net |

Reproducibility assesses the consistency of results obtained from different sensors fabricated under the same conditions, while long-term stability measures the sensor's ability to maintain its performance over time. A sensor with good reproducibility and stability is considered reliable for practical applications.

The reproducibility of sensors is often evaluated by measuring the response of several independently prepared electrodes to the same analyte concentration and calculating the relative standard deviation (RSD). For instance, an ErGO/PEDOT:PSS-modified GCE developed for hydrazine detection showed an RSD of 4.13% across five different electrodes, indicating good reproducibility. nih.gov Similarly, a sensor for 2,4-DNPH was tested for reproducibility by taking seven consecutive readings with the same electrode, demonstrating its consistency. mdpi.com

Long-term stability is typically assessed by monitoring the sensor's response over a period of days or weeks. The aforementioned ErGO/PEDOT:PSS/GCE retained its performance for hydrazine measurements over 8 consecutive days. nih.gov Another study on a sensor for Hg2+, which used a similar AuNPs/PCA-rGO platform, retained approximately 94.2% of its initial response after 30 days of storage at 4°C, indicating excellent stability. mdpi.com For the ITO/(Cu4P4W30/PDDA-GO)7 electrode, operational stability was confirmed by continuous scanning for 100 cycles, after which the peak current remained at about 90.9% of its initial value. mdpi.com

Performance Metrics of Electrochemical Sensors in Research Settings

Spectroscopic and Diffraction Techniques for Reaction Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including the reaction products of (4-Nitrophenyl)hydrazine. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, chemists can precisely determine the molecular structure of newly synthesized compounds.

In the synthesis of p-nitrophenyl hydrazones, which are formed by the condensation reaction between 4-nitrophenylhydrazine and various aromatic aldehydes, NMR spectroscopy is crucial for confirming the formation of the desired product. discoveryjournals.org For example, the ¹H NMR spectrum of 1-(3,4,5-trimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine shows characteristic signals that confirm its structure. discoveryjournals.org The proton of the N-H group typically appears as a singlet at a high chemical shift (e.g., 11.30 ppm), while the imine proton (C=N-H) resonates further downfield (e.g., 7.97 ppm). discoveryjournals.org The aromatic protons from the two different phenyl rings appear in their expected regions, and the methoxy (OCH₃) protons are observed as sharp singlets. discoveryjournals.org

| Compound Name | Functional Group | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| 1-(3,4,5-trimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine | NH | 11.30 (singlet) | discoveryjournals.org |

| Aromatic Protons | 7.05 - 8.13 (multiplets) | ||

| Imine Proton (CH=N) | 7.97 (singlet) | ||

| Methoxy Protons (OCH₃) | 3.69, 3.85 (singlets) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of (4-Nitrophenyl)hydrazine dihydrochloride (B599025) and its reaction products. This technique provides the exact molecular mass of the parent compound and its derivatives, confirming their identity. The computed molecular weight for (4-Nitrophenyl)hydrazine is 153.14 g/mol , while its dihydrochloride salt is 189.60 g/mol . nih.govnih.gov Mass spectrometry analysis, often coupled with gas chromatography (GC-MS), verifies these masses. nih.govnih.gov

Beyond molecular weight confirmation, MS provides valuable structural information through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is fragmented into characteristic smaller ions. nist.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. For instance, in the synthesis of complex organic molecules, such as pharmaceutical intermediates derived from (4-Nitrophenyl)hydrazine, liquid chromatography-mass spectrometry (LC-MS/MS) is employed to analyze the derivatized products, confirming the success of the reaction and helping to elucidate the structure of the newly formed compounds.

| Compound | Molecular Formula | Computed Molecular Weight (g/mol) |

|---|---|---|

| (4-Nitrophenyl)hydrazine | C6H7N3O2 | 153.14 nih.gov |

| (4-Nitrophenyl)hydrazine dihydrochloride | C6H8ClN3O2 | 189.60 nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Determination of Nanomaterials

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of nanomaterials synthesized using (4-Nitrophenyl)hydrazine or its parent compound, hydrazine, as a reagent or precursor. updatepublishing.com XRD provides definitive information on the phase composition, crystal structure, and crystallite size of the synthesized materials. updatepublishing.commdpi.com

In studies involving the synthesis of metal oxide nanoparticles, such as magnetite (Fe3O4) nanorods using hydrazine as a reducing agent, XRD is used to monitor the reaction progress and confirm the final product's crystalline phase. nih.govacs.org The XRD patterns of the synthesized nanoparticles show distinct diffraction peaks at specific 2θ angles. These peaks are compared to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the material. nih.govarxiv.org For example, the formation of cubic Fe3O4 is confirmed by the appearance of peaks corresponding to specific crystal planes, such as (220), (311), (400), (422), (511), and (440). nih.govacs.org

Furthermore, the width of the XRD peaks can be used to estimate the average crystallite size of the nanomaterials via the Scherrer equation, a key parameter in understanding their properties. updatepublishing.comresearchgate.net For instance, the particle size of a MgTi2O4⋅TiO2⋅Zn2TiO4 nanomaterial, used in a sensor for 4-nitrophenylhydrazine, was determined to be approximately 37.3 nm using XRD data. researchgate.net

| Material | Crystal System/Phase | Observed Diffraction Peaks (2θ angles) and Corresponding Planes | Reference |

|---|---|---|---|

| Magnetite (Fe3O4) | Cubic | 30° (220), 35.4° (311), 43° (400), 53.3° (422), 56.9° (511), 62.5° (440) | nih.govacs.org |

| Silver Nanoparticles | Crystalline | 38.24°, 44.42°, 64.44°, 77.40° | scribd.com |

Electron Microscopy (SEM, ESEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) and Environmental Scanning Electron Microscopy (ESEM) are powerful techniques for visualizing the surface morphology and topology of materials derived from (4-Nitrophenyl)hydrazine reactions. researchgate.netmdpi.com These methods use a focused beam of high-energy electrons to generate signals from the surface of a sample, producing detailed images at the micro- and nanoscale. researchgate.net

SEM is frequently employed to characterize the size, shape, and surface features of synthesized nanomaterials. researchgate.net For example, in the development of a chemical sensor based on a MgTi2O4⋅TiO2⋅Zn2TiO4 nanomaterial for detecting 4-nitrophenylhydrazine, SEM was used for morphological characterization. researchgate.net Similarly, the synthesis of magnetic microparticles for various applications involves monitoring morphological changes at each step with SEM, revealing how nanoparticles aggregate and grow into larger structures. researchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition maps of the sample's surface. researchgate.netresearchgate.net

ESEM, a modification of conventional SEM, allows for the imaging of samples under low-vacuum conditions, which is particularly useful for analyzing hydrated or non-conductive samples without the need for extensive sample preparation. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in (4-Nitrophenyl)hydrazine dihydrochloride and its reaction products. researchgate.net The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique absorption spectrum that acts as a "molecular fingerprint". researchgate.net

FTIR analysis is used to confirm the presence of key functional groups in hydrazone crystals formed from 4-nitrophenylhydrazine. For example, the FTIR spectrum of a 4-nitrophenyl hydrazone crystal showed a distinct absorption peak at 3333.10 cm⁻¹ corresponding to the N-H stretching frequency and a peak at 3022.55 cm⁻¹ from the C-H stretching in the aromatic ring. researchgate.net In the characterization of nanomaterials synthesized using hydrazine derivatives, FTIR helps to identify surface functional groups and confirm the composition of the material. researchgate.net Analysis of related compounds like 4,4-dinitrophenylbenzoate reveals strong absorptions for ester C=O groups (1752 cm⁻¹) and symmetric and asymmetric stretching of nitro groups (1523 cm⁻¹ and 1343 cm⁻¹, respectively). researchgate.net

| Functional Group | Vibrational Mode | Reported Wavenumber (cm⁻¹) | Compound/Material | Reference |

|---|---|---|---|---|

| N-H | Stretching | 3333.10 | 4-nitrophenyl hydrazone | researchgate.net |

| Aromatic C-H | Stretching | 3022.55 | 4-nitrophenyl hydrazone | researchgate.net |

| Ester C=O | Stretching | 1752 | 4,4-dinitrophenylbenzoate | researchgate.net |

| Nitro (NO2) | Asymmetric Stretching | 1523 | 4,4-dinitrophenylbenzoate | researchgate.net |

| Nitro (NO2) | Symmetric Stretching | 1343 | 4,4-dinitrophenylbenzoate | researchgate.net |

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy

Photoluminescence (PL) and Photoluminescence Excitation (PLE) spectroscopy are sensitive, non-destructive techniques used to investigate the optical and electronic properties of nanomaterials synthesized in reactions involving hydrazine derivatives. researchgate.netsemanticscholar.org PL spectroscopy involves exciting a material with photons, causing it to absorb energy and enter an excited electronic state. When the material returns to its ground state, it emits photons, and the spectrum of this emitted light is measured. mdpi.com

These techniques are particularly valuable for characterizing semiconductor nanomaterials. For instance, the PL and PLE spectra of a MgTi2O4⋅TiO2⋅Zn2TiO4 nanomaterial, used in a sensor for (4-Nitrophenyl)hydrazine, showed several peaks, including a red photoluminescence at 723 nm when excited at 320 nm. researchgate.net In another study, the modification of TiO2 with silver nanoparticles for the photocatalytic decomposition of hydrazine led to a decrease in the photoluminescence intensity, indicating a change in the electron-hole recombination pathways, which is crucial for photocatalytic activity. nih.gov The emission peaks in a PL spectrum can provide information about the material's band gap, defect states, and recombination mechanisms. mdpi.comnih.gov

Derivatives and Analogues of 4 Nitrophenyl Hydrazine in Advanced Chemical Research

Structural Modifications of the Phenylhydrazine (B124118) Moiety

Alterations to the core structure of phenylhydrazine, particularly the position of the nitro group and the introduction of other substituents, profoundly impact the molecule's reactivity and utility.

Positional Isomers of the Nitro Group and Their Comparative Reactivity

The location of the nitro group on the phenyl ring of nitrophenylhydrazine (B1144169) dictates the electronic effects exerted on the hydrazine (B178648) moiety, thereby influencing its reactivity. The common isomers are 2-nitrophenylhydrazine (B1229437), 3-nitrophenylhydrazine (B1228671), and 4-nitrophenylhydrazine (B89600).

A comparative study on the reactivity of these isomers in derivatizing carboxylic acids for analysis by UPLC/MS revealed significant differences. nih.gov The 4-nitrophenylhydrazine (4-NPH) isomer showed considerably lower reactivity compared to the 2-nitrophenylhydrazine (2-NPH) and 3-nitrophenylhydrazine (3-NPH) isomers. nih.gov This difference in reactivity can be attributed to the electronic and steric environment of the hydrazine group in each isomer.

In the context of the Fischer indole (B1671886) synthesis, a reaction that proceeds via a phenylhydrazone intermediate, the reactivity of nitrophenylhydrazine isomers also varies. For instance, the reaction of o- and p-nitrophenylhydrazines with 2-methylcyclohexanone (B44802) in refluxing acetic acid successfully yields the corresponding nitroindolenines. nih.govresearchgate.net However, attempts to react these same isomers with isopropyl methyl ketone under the same conditions were not successful, highlighting the influence of both the isomer and the carbonyl compound on the reaction outcome. nih.govresearchgate.net The choice of acid catalyst is also crucial in these reactions. nih.govwikipedia.org

The electronic properties of nitropyrene isomers, which can be considered structural analogues, have also been studied, revealing that the position of the nitro group affects their photochemistry. nih.gov For example, the 2-NO₂Py isomer exhibits the largest red shift in its UV-visible absorption spectrum. nih.gov

Table 1: Comparison of Nitrophenylhydrazine Isomers

| Isomer | Structure | Key Reactivity Characteristics |

| 2-Nitrophenylhydrazine |  | Higher reactivity in derivatization reactions compared to the 4-nitro isomer. nih.gov Successful in certain Fischer indole syntheses. nih.govresearchgate.net |

| 3-Nitrophenylhydrazine |  | High efficiency as a chemical isotope-labeling reagent for carnitines. nih.gov Higher reactivity in derivatization reactions compared to the 4-nitro isomer. nih.gov |

| 4-Nitrophenylhydrazine |  | Lower reactivity in derivatization reactions compared to the 2- and 3-nitro isomers. nih.gov Used as a reagent for ketones and aliphatic aldehydes. nih.govnoaa.gov |

Alkyl and Halogen Substituted Nitrophenylhydrazines

The introduction of alkyl and halogen substituents onto the nitrophenylhydrazine ring provides a means to modulate the steric and electronic properties of the molecule. These substitutions can influence reaction rates and the properties of the resulting derivatives.

For example, a study on the Fischer indole synthesis investigated the effect of a methyl group on the phenylhydrazine ring. nih.govresearchgate.net The research demonstrated the successful synthesis of methyl indolenines from o- and m-tolylhydrazine (B1362546) hydrochlorides. nih.govresearchgate.net

The synthesis of halogenated nitrophenyl compounds is also an area of interest. A novel method has been developed for the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to produce N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.org This provides a direct route to 4-halo-2-nitroaniline, a key intermediate for various heterocyclic compounds. rsc.org

Table 2: Examples of Substituted Nitrophenylhydrazines

| Substituent | Example Compound Name | Synthetic Route/Application |

| Alkyl | o,m-Tolylhydrazine hydrochloride | Used in the Fischer indole synthesis to produce methyl indolenines. nih.govresearchgate.net |

| Halogen | N-(4-halo-2-nitrophenyl)benzenesulfonamide | Synthesized via metal-promoted tandem nitration and halogenation. rsc.org |

Isotopic Labeling Studies, e.g., Carbon-13 Labeled Derivatives

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracing metabolic pathways. Carbon-13 (¹³C) labeled nitrophenylhydrazines are particularly valuable in this regard.

¹³C-labeled 3-nitrophenylhydrazine (¹³C₆-3NPH) has been employed as a derivatizing reagent for the sensitive analysis of carboxylic acids, including short-chain fatty acids, using LC-MS. caymanchem.com This reagent allows for the production of ¹³C-labeled derivatives of various analytes, which can serve as stable isotope-labeled internal standards to improve the accuracy of quantitative measurements. nih.gov For instance, it has been used for the quantitation of carnitines in dried blood spots. nih.gov

The mechanism of the Fischer indole synthesis has been investigated using isotopic labeling studies. wikipedia.orgchegg.com These studies have shown that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. wikipedia.orgmdpi.com This was a crucial finding in confirming the accepted mechanism of this important reaction. mdpi.com The synthesis of ¹³C-labeled organic molecules can be achieved from ¹³C elemental carbon, providing a versatile route to a wide range of labeled compounds. rsc.org

Table 3: Applications of Isotopic Labeled Nitrophenylhydrazines

| Isotope | Labeled Compound | Application | Research Finding |

| ¹³C | ¹³C₆-3-Nitrophenylhydrazine | Derivatizing reagent for LC-MS analysis of carboxylic acids. caymanchem.com | Enables production of stable isotope-labeled internal standards for accurate quantification. nih.gov |

| ¹³C | ¹³C-labeled Phenylhydrazine | Mechanistic study of the Fischer indole synthesis. wikipedia.orgchegg.com | Confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the indole ring. wikipedia.orgmdpi.com |

Synthetic Utility of Hydrazone Derivatives

Hydrazones formed from the reaction of (4-nitrophenyl)hydrazine with aldehydes and ketones are highly useful synthetic intermediates. These derivatives are often stable, crystalline solids, which historically made them useful for the characterization of carbonyl compounds.

The most prominent application of nitrophenylhydrazones is in the Fischer indole synthesis, one of the oldest and most effective methods for preparing indoles. thermofisher.combyjus.com The reaction involves the condensation of a substituted phenylhydrazine with a carbonyl compound to form a hydrazone, which then undergoes an acid-catalyzed cyclization to yield the indole. wikipedia.orgbyjus.com The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical for the success of the reaction. wikipedia.org

Recent advancements have expanded the scope of hydrazone synthesis. For example, a solvent-free mechanochemical method has been developed for the synthesis of p-nitrophenyl hydrazones, offering an environmentally friendly alternative to traditional solvent-based methods. discoveryjournals.org

Acyl Hydrazide Analogues and Their Synthetic Applications

Acyl hydrazides, also known as hydrazides, are another important class of analogues derived from nitrophenylhydrazines. These compounds contain an acyl group attached to the hydrazine moiety and are valuable precursors in the synthesis of various heterocyclic systems.

4-Nitrobenzoyl hydrazide is a key example of an acyl hydrazide analogue. chemicalbook.comchembk.comechemi.comsigmaaldrich.com It can be synthesized from p-nitrobenzyl acetate. chemicalbook.com Acyl hydrazides are known to be starting materials for the synthesis of heterocycles such as 1,3,4-oxadiazoles. nih.gov The synthesis of acyl hydrazides can be achieved through various methods, including the reaction of carboxylic acids with hydrazine hydrate (B1144303) or the transamidation of N-activated amides. rjptonline.orgresearchgate.net

The acylhydrazone moiety, formed by the condensation of an acyl hydrazide with a carbonyl compound, is present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. nih.gov These derivatives are also used as intermediates in the synthesis of more complex molecules and have applications in agriculture. mdpi.com For instance, new 4-benzamidobenzoic acid hydrazide derivatives have been synthesized and evaluated as soluble epoxide hydrolase inhibitors. nih.gov

Future Research Directions for 4 Nitrophenyl Hydrazine Dihydrochloride in Chemical Science

Development of Greener Synthetic Pathways for Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic methodologies. Traditional derivatization reactions involving (4-Nitrophenyl)hydrazine, such as the formation of hydrazones, often rely on solvent-based, acid-catalyzed conditions that can be environmentally detrimental. researchgate.net Future research is critically focused on developing more ecologically benign and efficient synthetic pathways.

A promising area of exploration is the expansion of solvent-free reaction conditions. discoveryjournals.org Mechanochemistry, which uses mechanical force to induce chemical reactions, has been successfully employed for the synthesis of p-nitrophenyl hydrazones from 4-nitrophenylhydrazine (B89600) and various aromatic aldehydes. researchgate.netdiscoveryjournals.org These solventless methods offer numerous advantages, including significantly shorter reaction times (minutes instead of hours), the elimination of catalysts, and simpler workup procedures that yield pure products. researchgate.netdiscoveryjournals.org

Comparative studies have quantified the benefits of these green approaches. For instance, the synthesis of dichloro p-nitrophenyl hydrazones under solvent-free conditions demonstrated a much higher effective mass yield and a significantly lower environmental factor (E-factor) compared to conventional solvent-based methods. researchgate.net

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Dichloro p-Nitrophenyl Hydrazones researchgate.net

| Parameter | Solvent-Free Method | Solvent-Based Method |

|---|---|---|

| Reaction Time | Short (minutes) | Long (hours) |

| Catalyst | Not required | Acid catalyst required |

| Product Yield | Moderate to Good (33%-57%) | Good to Excellent (68%-72%) |

| Atom Economy | High (94.50%-94.84%) | High (94.50%-94.84%) |

| Effective Mass Yield | Higher (30.89%-54.13%) | Lower (15.00%-16.42%) |

| E-Factor | Lower (0.85-2.24 g/g) | Higher (52.34-55.85 g/g) |

Future work in this domain should explore other green technologies, such as microwave-assisted synthesis and biocatalysis, to further enhance the sustainability of derivatization reactions. researchgate.net Developing pathways that utilize renewable raw materials and minimize energy consumption will be a key objective. researchgate.net

Exploration of Novel Catalytic Roles and Methodologies in Organic Synthesis

While (4-Nitrophenyl)hydrazine is primarily valued as a synthon for constructing more complex molecules, its potential as a catalyst remains largely unexplored. Catalysts are fundamental to modern organic synthesis, as they alter reaction rates and enable the development of efficient and selective chemical transformations. researchgate.net A significant future direction is to investigate the catalytic capabilities of (4-Nitrophenyl)hydrazine dihydrochloride (B599025) and its derivatives.

Research could focus on several areas:

Organocatalysis: The hydrazine (B178648) moiety contains N-H protons capable of acting as hydrogen-bond donors. This feature could be harnessed in organocatalytic reactions, where the molecule could activate substrates or stabilize transition states through non-covalent interactions.

Precursor to Catalysts: The compound can serve as a ligand precursor. Coordination with various metal centers could yield novel catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. The electronic properties of these catalysts could be fine-tuned by the electron-withdrawing nitro group on the phenyl ring.

Photocatalysis: The nitroaromatic system suggests potential for applications in photocatalysis. Investigating the excited-state properties of its derivatives could lead to the development of new photo-responsive catalysts for light-driven organic transformations.

The exploration of these catalytic roles would represent a paradigm shift from viewing (4-Nitrophenyl)hydrazine dihydrochloride merely as a passive building block to recognizing it as an active participant in chemical transformations.

Advanced Applications in Materials Science and Functional Molecule Design

The unique chemical structure of (4-Nitrophenyl)hydrazine derivatives makes them attractive candidates for the design of advanced materials and functional molecules. Future research will likely move beyond traditional applications like dyes to create sophisticated systems with tailored properties.

In the realm of functional molecule design , a key area is the development of chemosensors. Hydrazones derived from phenylhydrazines have shown promise as colorimetric sensors for anions like fluoride. nih.gov The acidic N-H proton of the hydrazone can interact strongly with anions through hydrogen bonding, leading to a deprotonation event that causes a distinct and observable color change. nih.gov Future work could focus on designing derivatives of (4-Nitrophenyl)hydrazine that are highly selective and sensitive for detecting specific ions, pollutants, or biomolecules, making them valuable tools for environmental monitoring and medical diagnostics.

In materials science , the compound's derivatives could be incorporated as functional units into polymers and hydrogels. nih.gov For example, the azo linkage (-N=N-) formed from hydrazine derivatives is a well-known chromophore. Polymers containing these azo-benzene-type structures can exhibit photo-responsive behavior (e.g., photo-isomerization), which could be exploited in the development of smart materials for applications in optical data storage, molecular switches, and soft robotics. Furthermore, incorporating these molecules into hydrogel networks could create materials that respond to chemical or light stimuli, with potential uses in drug delivery and tissue engineering. nih.gov

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a synergistic combination of advanced spectroscopic and computational techniques to probe the intricate details of reactions involving (4-Nitrophenyl)hydrazine dihydrochloride.

Advanced spectroscopic methods , such as two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques (COSY, HSQC), are powerful tools for the unambiguous structural elucidation of reaction products and intermediates. researchgate.net These methods provide detailed information about connectivity and spatial relationships between atoms, which is essential for confirming structures and understanding reaction pathways.

Computational chemistry , particularly Density Functional Theory (DFT), offers profound insights that are often inaccessible through experiments alone. nih.govresearchgate.net DFT calculations can be used to:

Model reaction pathways and identify transition states, providing a quantitative understanding of reaction kinetics and thermodynamics.

Predict spectroscopic properties (UV-Vis, IR, NMR), which aids in the interpretation of experimental data. researchgate.net

Analyze the electronic structure of molecules, including frontier molecular orbitals (HOMO-LUMO), to understand their reactivity and optical properties. nih.gov

Investigate non-covalent interactions, such as hydrogen bonding, which are critical in areas like chemosensor design. nih.gov

By combining detailed spectroscopic characterization with high-level computational modeling, researchers can gain a comprehensive picture of the electronic behavior, reactivity, and mechanistic pathways of (4-Nitrophenyl)hydrazine and its derivatives. This deeper understanding will be instrumental in rationally designing novel catalysts, functional molecules, and materials with desired properties.

Q & A

Q. What are the standard protocols for using (4-Nitrophenyl)hydrazine dihydrochloride to detect carbonyl groups in organic compounds?

Answer: (4-Nitrophenyl)hydrazine dihydrochloride is widely used to derivatize aldehydes and ketones into stable hydrazones for identification. The protocol involves:

- Reaction Setup: Dissolve the carbonyl compound in a polar solvent (e.g., ethanol) and add an equimolar amount of (4-nitrophenyl)hydrazine dihydrochloride under acidic conditions (e.g., HCl).

- Reflux: Heat the mixture at 60–80°C for 1–2 hours to ensure complete reaction.

- Isolation: Cool the mixture, filter the precipitated hydrazone derivative, and recrystallize for purity.

- Validation: Confirm formation via melting point comparison, UV-Vis spectroscopy (absorption at ~400 nm for nitro groups), or FT-IR (C=N stretch at ~1600 cm⁻¹).

This method is effective for quantifying reducing sugars and lipid oxidation products .

Q. What safety precautions are critical when handling (4-Nitrophenyl)hydrazine dihydrochloride?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation.

- Storage: Keep in a cool (<25°C), dry environment, away from oxidizers and ignition sources (flammable solid risk).

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

- Toxicity Mitigation: Avoid skin contact; hydratezine derivatives can cause dermatitis or systemic toxicity. Emergency showers and eyewash stations must be accessible .

Q. How should researchers validate the purity of (4-Nitrophenyl)hydrazine dihydrochloride before use?

Answer:

- Elemental Analysis: Confirm %C, %H, %N, and %Cl match theoretical values (e.g., C₆H₈ClN₃O₂).

- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to check for impurities.

- Spectroscopy: FT-IR should show characteristic N-H stretches (~3300 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of pyrazole derivatives using (4-Nitrophenyl)hydrazine dihydrochloride to minimize side reactions?

Answer:

- Solvent Selection: Use ethanol or DMF to enhance hydrazine reactivity while avoiding protic solvents that may hydrolyze intermediates.

- Catalysis: Add sodium ethoxide (NaOEt) to deprotonate the hydrazine, accelerating nucleophilic attack on α,β-unsaturated ketones.

- Temperature Control: Maintain 70–80°C to favor cyclization over dimerization.

- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 3:1) or in-situ NMR to detect intermediates like hydrazones.

- By-product Mitigation: Purify via column chromatography (silica gel, gradient elution) to isolate pyrazole derivatives .

Q. What spectroscopic techniques are most effective for characterizing (4-Nitrophenyl)hydrazine dihydrochloride and its derivatives?

Answer:

Q. How can conflicting data on the stability of (4-Nitrophenyl)hydrazine dihydrochloride under varying storage conditions be resolved?

Answer:

- Controlled Stability Studies: Store samples at 4°C, 25°C, and 40°C with varying humidity (0%, 50%, 90% RH).

- Analysis: Periodically test purity via HPLC and FT-IR over 6–12 months. Degradation (e.g., hydrolysis to 4-nitroaniline) manifests as new peaks at m/z 138 ([M+H]⁺ for 4-nitroaniline).

- Recommendations: Optimal storage is at 4°C in desiccated amber vials. Discard batches showing >5% impurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.